Adenosine, 3'-amino-3'-deoxy-, 1-oxide
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Overview
Description
Adenosine, 3’-amino-3’-deoxy-, 1-oxide is a derivative of adenosine, a nucleoside that plays a crucial role in various biological processes This compound is characterized by the replacement of the hydroxyl group at the 3’ position with an amino group and the addition of an oxide group
Preparation Methods
Synthetic Routes and Reaction Conditions
Adenosine, 3’-amino-3’-deoxy-, 1-oxide can be synthesized from adenosine through a series of chemical reactions. One efficient method involves the following steps :
Reaction with Triethyl Orthoacetate and Acetyl Bromide: Adenosine is first reacted with triethyl orthoacetate and then acetyl bromide to produce 2’, 5’-O-acetyl-3’-bromo-3’-deoxyadenosine.
Reaction with N-benzyl-4-nitrobenzenesulfonamide: The intermediate is then reacted with N-benzyl-4-nitrobenzenesulfonamide.
Reduction with Thiophenol: The product is treated with thiophenol to yield 3’-(benzylamino)-3’-deoxy-adenosine.
Final Reduction: The final step involves treating the compound with Pd/C and hydrogen to produce 3’-amino-3’-deoxyadenosine.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Adenosine, 3’-amino-3’-deoxy-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the amino group or other functional groups.
Substitution: The amino group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution Reagents: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield different oxide derivatives, while substitution reactions can introduce various functional groups at the amino position.
Scientific Research Applications
Adenosine, 3’-amino-3’-deoxy-, 1-oxide has several scientific research applications :
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in cellular processes and its potential as a biochemical tool.
Medicine: Research is ongoing to explore its potential as an antitumor agent and its effects on various biological pathways.
Industry: It may have applications in the development of pharmaceuticals and other biologically active compounds.
Mechanism of Action
The mechanism of action of adenosine, 3’-amino-3’-deoxy-, 1-oxide involves its interaction with various molecular targets and pathways . It can inhibit RNA synthesis by acting as a chain terminator, preventing the elongation of polynucleotide chains. This property makes it a valuable tool in studying nucleic acid synthesis and its regulation.
Comparison with Similar Compounds
Similar Compounds
Cordycepin (3’-deoxyadenosine): Cordycepin is a derivative of adenosine with a similar structure, differing by the absence of the hydroxyl group at the 3’ position.
3’-Amino-3’-deoxyadenosine: This compound is closely related, with the amino group replacing the hydroxyl group at the 3’ position.
Uniqueness
Adenosine, 3’-amino-3’-deoxy-, 1-oxide is unique due to the presence of both an amino group and an oxide group at the 3’ position. This dual modification imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
94714-49-5 |
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Molecular Formula |
C10H14N6O4 |
Molecular Weight |
282.26 g/mol |
IUPAC Name |
(2R,3R,4S,5S)-4-amino-2-(1-hydroxy-6-iminopurin-9-yl)-5-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C10H14N6O4/c11-5-4(1-17)20-10(7(5)18)15-2-13-6-8(12)16(19)3-14-9(6)15/h2-5,7,10,12,17-19H,1,11H2/t4-,5-,7-,10-/m1/s1 |
InChI Key |
JXFCJWXAJPVONT-QYYRPYCUSA-N |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)N)O)N=CN(C2=N)O |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)N)O)N=CN(C2=N)O |
Origin of Product |
United States |
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